N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
Overview
Description
“N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine” is a chemical compound with the CAS Number: 1706441-18-0. It has a molecular weight of 269.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for the compound is 1S/C15H19N5/c1-11-17-14 (19-13-6-4-12 (16)5-7-13)10-15 (18-11)20-8-2-3-9-20/h4-7,10H,2-3,8-9,16H2,1H3, (H,17,18,19) . This provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 485.2±35.0 °C and a predicted density of 1.252±0.06 g/cm3 .Scientific Research Applications
Synthesis and Potential Anticancer Properties
- A study by Cortés-García et al. (2016) focused on synthesizing N1-[(1-alkyl-1H-tetrazol-5-yl)(aryl)methyl]-4-methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamines via microwave-assisted Ugi-azide reactions. These compounds, structurally similar to potent anticancer drugs like imatinib, could exhibit cytotoxicity and tyrosine-kinase inhibitory properties (Cortés-García et al., 2016).
Molecular Structure and Potential in Kinase Inhibition
- A compound synthesized by El-Gokha et al. (2019), N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine, was characterized and showed moderate affinity towards the c-Jun N-terminal kinase 3, indicating potential for selectivity in kinase inhibition (El-Gokha et al., 2019).
Ethylene Oligomerization Catalysis
- A study by Chen et al. (2019) involved synthesizing pyridine-imine ligands, including N1,N4-bis((pyridin-2-yl)methylene)benzene-1,4-diamine, for ethylene oligomerization. These ligands showed good catalytic activity and were influenced by various reaction parameters, offering insights into the relationship between structure and catalytic properties (Chen et al., 2019).
Imatinib Derivative Synthesis and Bioevaluation
- Patoliya and Kharadi (2013) synthesized a series of compounds from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, one of which showed significant antimicrobial activity. This research provides a basis for exploring the potential bioactivity of related compounds (Patoliya & Kharadi, 2013).
Crystal Structure Analysis
- Lai et al. (2006) studied the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, providing insight into the importance of various molecular interactions like C–H⋯N and π⋯π in the crystal structures of these compounds (Lai et al., 2006).
Vibrational and Conformational Analysis
- The study by Subashchandrabose et al. (2013) on N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine included detailed vibrational and conformational analysis, which could be valuable for understanding the physicochemical properties and potential applications of these compounds (Subashchandrabose et al., 2013).
Properties
IUPAC Name |
4-N-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-17-14(19-13-6-4-12(16)5-7-13)10-15(18-11)20-8-2-3-9-20/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHINDNKQBUJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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